UGT Enzyme Inhibition Profile of Astragaloside IV vs. Cycloastragenol: Differentiated Herb-Drug Interaction Risk Assessment
Deglycosylation of astragaloside IV (AST) to cycloastragenol (CAG) strongly increases UGT inhibitory effects across nearly all tested isoforms. At a screening concentration of 100 μM, CAG demonstrated substantially higher inhibition, with IC50 values of 0.84 μM for UGT1A8 and 11.28 μM for UGT2B7, whereas AST exhibited negligible inhibition at equivalent concentrations [1]. This 5–10 fold difference in UGT inhibition potency establishes that AST carries a markedly lower risk of clinically significant herb-drug interactions via UGT-mediated pathways compared to its aglycone metabolite. For procurement decisions, this differential profile is critical: laboratories evaluating drug metabolism interactions or developing combination therapies should not substitute AST with CAG without re-assessing UGT liability, as CAG's potent competitive inhibition of UGT1A8 (Ki = 0.034 μM) may alter the clearance of co-administered UGT1A8 substrates.
| Evidence Dimension | UGT enzyme inhibition potency |
|---|---|
| Target Compound Data | AST: negligible inhibition at 100 μM; IC50 not reached for most isoforms |
| Comparator Or Baseline | Cycloastragenol: IC50 = 0.84 μM (UGT1A8); IC50 = 11.28 μM (UGT2B7); Ki = 0.034 μM (UGT1A8) |
| Quantified Difference | CAG exhibits >100-fold higher UGT inhibition than AST; AST does not achieve IC50 at 100 μM |
| Conditions | In vitro UGT incubation assay; recombinant human UGT isoforms |
Why This Matters
AST's minimal UGT inhibition distinguishes it from its aglycone in DMPK and safety pharmacology studies, supporting independent sourcing for ADME-Tox applications.
- [1] Ran R, Zhang C, Cao Y, et al. Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms. Molecules. 2016;21(12):1658. View Source
